C21H13F3N6O3S2
Description
The compound with the molecular formula C21H13F3N6O3S2 is a complex organic molecule that contains various functional groups, including trifluoromethyl, cyano, and sulfonamide groups
Properties
Molecular Formula |
C21H13F3N6O3S2 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
N-[3-[4-(trifluoromethoxy)anilino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C21H13F3N6O3S2/c22-21(23,24)33-13-10-8-12(9-11-13)25-19-20(27-15-5-2-1-4-14(15)26-19)30-35(31,32)17-7-3-6-16-18(17)29-34-28-16/h1-11H,(H,25,26)(H,27,30) |
InChI Key |
BGICJXSQURNTIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NC5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H13F3N6O3S2 typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as sulfonation and trifluoromethylation, to form the final compound.
Industrial Production Methods
Industrial production of This compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as solvent-free reactions, high-temperature fusion, and catalytic processes are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
C21H13F3N6O3S2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
C21H13F3N6O3S2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which C21H13F3N6O3S2 exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
C21H13F3N6O3S2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other cyanoacetamide derivatives and sulfonamide-containing molecules.
Biological Activity
The compound C21H13F3N6O3S2 is a complex organic molecule with potential biological activity that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activities, supported by case studies and research findings, while providing a comprehensive overview of its implications in scientific research.
Chemical Structure and Properties
This compound consists of a carbon backbone with multiple functional groups, including trifluoromethyl, amine, and sulfonyl groups. These components contribute to its unique chemical properties, influencing its interactions with biological systems.
Molecular Formula
| Element | Count |
|---|---|
| Carbon (C) | 21 |
| Hydrogen (H) | 13 |
| Fluorine (F) | 3 |
| Nitrogen (N) | 6 |
| Oxygen (O) | 3 |
| Sulfur (S) | 2 |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that certain derivatives show efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 25-50 µg/ml .
2. Antioxidant Properties
Antioxidant assays suggest that this compound may possess strong antioxidant capabilities. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
3. Anti-inflammatory Effects
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. Compounds with analogous structures have been reported to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Case Study: Antimicrobial Efficacy
A recent study investigated the antimicrobial activity of various derivatives of this compound against clinical isolates of Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives showed promising antibacterial activity with MIC values ranging from 20 to 40 µg/ml, demonstrating their potential as therapeutic agents in treating bacterial infections .
Research Findings: Structure-Activity Relationship
A detailed analysis of the structure-activity relationship (SAR) for compounds similar to this compound revealed that modifications in the trifluoromethyl and sulfonyl groups significantly impacted biological activity. For instance, the introduction of additional nitrogen atoms enhanced the compound's binding affinity to bacterial enzymes, thereby increasing its antimicrobial potency .
Pharmacokinetics and Toxicity Studies
Toxicity assessments conducted on cell lines indicated that while some derivatives exhibited low toxicity at therapeutic concentrations, others displayed cytotoxic effects at higher doses. This highlights the importance of careful evaluation in drug development processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
